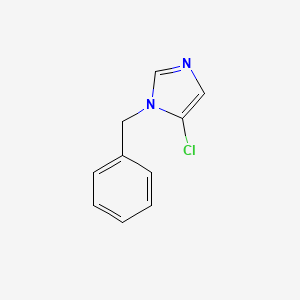

1-Benzyl-5-chloro-1H-imidazole

Beschreibung

Significance of the Imidazole (B134444) Scaffold in Contemporary Chemical and Biological Sciences

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a structure of paramount importance in medicinal and chemical sciences. ajrconline.orgijpsjournal.com Recognized as a "privileged scaffold," its unique electronic characteristics and ability to participate in hydrogen bonding and π-π stacking interactions allow it to bind with high affinity to a multitude of biological targets like enzymes and receptors. ajrconline.orgijpsjournal.com This versatility is fundamental to its presence in numerous biologically active molecules, including the essential amino acid histidine, which plays a critical role in many enzymatic processes by acting as a proton donor or acceptor. ajrconline.orgijpsjournal.com

The structural framework of imidazole is a key building block in a wide array of pharmaceuticals across various therapeutic classes, such as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ajrconline.orgijpsjournal.comnih.gov Its derivatives are extensively researched for their potential to modulate biological pathways, inhibit enzymes crucial for disease progression, and even interfere with the DNA of cancerous cells. ijsrtjournal.combohrium.com The adaptability of the imidazole core allows for extensive chemical modification, enabling scientists to fine-tune the compound's biological activity and pharmacokinetic properties to develop new therapeutic agents. ajrconline.orgijsrtjournal.com The development of novel synthetic strategies, including microwave-assisted and multi-component reactions, has further broadened the accessibility and diversity of imidazole derivatives for research. ajrconline.org

Overview of 1-Benzyl-5-chloro-1H-imidazole as a Key Heterocyclic Compound for Advanced Research

This compound is a specific substituted imidazole derivative that has garnered attention in advanced research. Its molecular architecture features an imidazole ring with a benzyl (B1604629) group substituted at the 1-position nitrogen and a chlorine atom at the 5-position carbon. vulcanchem.com The benzyl group increases the molecule's lipophilicity, which can enhance its interaction with lipid membranes and improve cellular uptake, while the chlorine atom at the 5-position influences the compound's reactivity and electronic properties. lookchem.com

This compound serves as a valuable intermediate in synthetic chemistry. The synthesis of this compound typically involves the N-benzylation of an imidazole precursor, followed by chlorination at the 5-position using an electrophilic chlorinating agent like N-chlorosuccinimide (NCS). vulcanchem.com The resulting compound is a versatile scaffold for creating more complex molecules, particularly through reactions like nucleophilic substitution at the chloro-position, which is not to be confused with the more reactive chloromethyl group found in similar compounds. Research has explored its potential in medicinal chemistry, with studies investigating its antimicrobial properties.

Scope and Research Focus of the Outline

This article focuses exclusively on the chemical and research aspects of this compound and the broader significance of the imidazole scaffold. The scope is strictly limited to an academic discussion of its chemical properties, synthesis, and role as a research compound. It will not discuss any clinical applications, dosage information, or safety profiles. The content is structured to provide a detailed, scientifically accurate overview based on established research findings, adhering strictly to the predefined outline.

Physicochemical and Spectroscopic Data

The following tables provide key data points for this compound and its related precursors.

Table 1: Physicochemical Properties of this compound Data for the free base form.

| Property | Value |

| Molecular Formula | C₁₀H₉ClN₂ |

| Molecular Weight | 192.65 g/mol vulcanchem.com |

| Appearance | Colorless Oil (for similar isomers) asianpubs.org |

| logPoct/wat (Calculated) | 1.931 (for 1-Benzylimidazole) chemeo.com |

| Water Solubility (Calculated) | log10WS = -2.80 (for 1-Benzylimidazole) chemeo.com |

Table 2: Spectroscopic Data for this compound Representative data for characterization.

| Technique | Data |

| ¹H-NMR (400 MHz, DMSO-d₆) | Aromatic protons (7.30–7.20 ppm, multiplet), benzyl CH₂ (5.46 ppm, multiplet), and imidazole protons (7.58 ppm, singlet). vulcanchem.com |

| Mass Spectrometry (ESI+) | Molecular ion peak at m/z 193.0 ([M+H]⁺), with isotopic peaks confirming the presence of chlorine. vulcanchem.com |

Mentioned Compounds

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-5-chloroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOZPVIWOMPMIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Benzyl 5 Chloro 1h Imidazole

General Synthetic Strategy for Imidazole (B134444) Derivatives with N1-Benzyl and C5-Chloro Functionalization

The synthesis of 1-benzyl-5-chloro-1H-imidazole and its derivatives typically involves a two-step functionalization of the core imidazole ring. This involves attaching a benzyl (B1604629) group to one of the nitrogen atoms (N-benzylation) and substituting a chlorine atom onto the carbon at the 5-position (C5-chlorination). vulcanchem.com

N-benzylation is a common transformation in imidazole chemistry, often serving as a crucial step in the synthesis of pharmacologically active compounds and ionic liquids. tezu.ernet.in The reaction involves the substitution of the acidic imino hydrogen of the imidazole ring with a benzyl group, typically via nucleophilic substitution. tezu.ernet.inuobabylon.edu.iq

The N-benzylation of an imidazole, such as 4(5)-chloroimidazole, is typically achieved by reacting it with a benzyl halide, like benzyl chloride or benzyl bromide, in the presence of a base. The base plays a critical role in deprotonating the imidazole nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic benzyl halide.

Common bases employed for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). researchgate.net The choice of base can significantly impact the reaction rate and yield. Stronger bases like NaH often lead to faster reactions but require anhydrous conditions, while weaker bases like K2CO3 are often sufficient and more convenient to handle. researchgate.net The benzylating agent is typically a benzyl halide, with benzyl bromide often being more reactive than benzyl chloride.

| Base | Common Solvents | Temperature Range (°C) | Key Characteristics |

| Sodium Hydride (NaH) | DMF, THF | 0 to 70 | Strong base, requires anhydrous conditions. Often leads to high yields but can be hazardous. researchgate.net |

| Potassium Carbonate (K2CO3) | DMF, Acetonitrile (B52724) | 25 to 80 | Mild and inexpensive base, commonly used in industrial applications. Reaction times may be longer. derpharmachemica.com |

| Sodium Hydroxide (NaOH) | Water, Methanol (B129727) | Room Temp to Reflux | Used in aqueous or phase-transfer conditions. Useful for specific substrates. otago.ac.nz |

| Triethylamine (Et3N) | Acetonitrile, DCM | Room Temp to Reflux | Organic base, often used to scavenge acid by-products. google.com |

The choice of solvent is crucial for the N-benzylation reaction. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (B95107) (THF) are frequently used because they effectively dissolve the imidazole substrate and the base while promoting the SN2 reaction mechanism. DMF, in particular, is a common choice that can accelerate the reaction but requires careful removal during workup.

Temperature control is also a critical parameter. While many N-benzylation reactions can proceed at room temperature, gentle heating (typically between 60–80°C) is often applied to increase the reaction rate and drive the reaction to completion, which can improve yields. derpharmachemica.com However, excessive heat can lead to the formation of side products or decomposition.

The direct introduction of a chlorine atom onto the imidazole ring is achieved through electrophilic aromatic substitution. vulcanchem.com The reactivity of the imidazole ring makes it susceptible to electrophilic attack, though the position of substitution (C2, C4, or C5) is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. uobabylon.edu.iqslideshare.net

For the synthesis of this compound starting from 1-benzylimidazole (B160759), a direct chlorination step is required. Common chlorinating agents for this purpose include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO2Cl2). vulcanchem.com

Reacting 1-benzylimidazole with NCS in a suitable solvent like dichloromethane (B109758) (DCM) or chloroform, often at controlled temperatures (e.g., 0–5°C), can yield the desired chlorinated product. vulcanchem.com Other reagents like chloramine-T have also been developed as environmentally friendlier alternatives for the chlorination of certain imidazoheterocycles. acs.org In some specialized cases, reagents like oxalyl chloride can be used for the deoxygenative chlorination of imidazole N-oxides to yield 2-chloroimidazoles. beilstein-journals.org

| Reagent | Abbreviation | Typical Solvent | Key Characteristics |

| N-Chlorosuccinimide | NCS | Dichloromethane (DCM), Chloroform | Mild and selective crystalline solid, easy to handle. Widely used for chlorination of electron-rich heterocycles. vulcanchem.com |

| Sulfuryl Chloride | SO2Cl2 | Dichloromethane (DCM) | Highly reactive liquid, can lead to over-chlorination if not controlled. |

| Chloramine-T | Neat (solvent-free), Water | Solid, stable, and eco-friendly chlorinating agent. Effective for specific imidazoheterocycles. acs.org | |

| Chlorine Gas | Cl2 | Dichloromethane (DCM) | Gaseous reagent, highly reactive and less selective, requiring careful handling and specialized equipment. vulcanchem.com |

Selectivity is a major challenge in the functionalization of the imidazole ring. Two key issues arise in the synthesis of this compound:

Regioselectivity in N-benzylation: When starting with 4(5)-chloroimidazole, N-benzylation can occur at either of the two ring nitrogens due to tautomerism. This leads to a mixture of the desired this compound and the isomeric by-product, 1-benzyl-4-chloro-1H-imidazole. The ratio of these products is influenced by steric and electronic factors, as well as reaction conditions like the solvent and base used. otago.ac.nz Electron-withdrawing groups, like chlorine, can influence the position of alkylation. derpharmachemica.comotago.ac.nz

Regioselectivity in C-chlorination: The direct electrophilic chlorination of 1-benzyl-1H-imidazole is also fraught with selectivity issues. The imidazole ring has multiple reactive sites (C2, C4, C5). Without specific directing groups, chlorination often yields a mixture of isomers, including the 2-chloro, 4-chloro, and 5-chloro products, as well as di- and tri-chlorinated by-products. uobabylon.edu.iqrsc.org Achieving high selectivity for the C5 position can be difficult and may require more complex, multi-step strategies or the use of specialized catalysts. rsc.orgnih.gov

Chloromethylation at the 5-Position of the Imidazole Ring

Advanced and Alternative Synthetic Protocols for this compound Analogues

The development of novel synthetic methodologies is crucial for the efficient production of complex molecules like this compound analogues. These advanced protocols aim to improve yield, reduce reaction times, and simplify purification processes.

One-Pot Synthesis Approaches for Enhanced Efficiency

One-pot multicomponent reactions (MCRs) have become a cornerstone in the synthesis of highly substituted imidazoles, offering a streamlined and efficient alternative to traditional multi-step syntheses. tubitak.gov.trniscpr.res.in These reactions combine multiple reactants in a single vessel to form complex products, thereby minimizing waste and operational complexity. tubitak.gov.tr

A prominent example is the four-component cyclocondensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). ias.ac.in This approach has been successfully employed to generate a variety of 1,2,4,5-tetrasubstituted imidazoles. ias.ac.inmdpi.com The efficiency of these reactions is often enhanced by the use of a catalyst. For instance, β-cyclodextrin-propyl sulfonic acid has been utilized as an effective catalyst in a solvent-free medium, leading to excellent yields of the target compounds. mdpi.com While many methods exist, some suffer from drawbacks like long reaction times, harsh conditions, and the use of toxic reagents, highlighting the need for more efficient and environmentally benign alternatives. mdpi.comasianpubs.org

Some advanced one-pot procedures even integrate N-benzylation and chloromethylation into a single process to boost efficiency, particularly for large-scale synthesis by reducing solvent usage and reaction duration.

Green Chemistry Principles in Imidazole Synthesis

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly being applied to the synthesis of imidazole derivatives. wjbphs.comresearchgate.net This involves the use of environmentally friendly solvents, energy-efficient reaction conditions, and recyclable catalysts.

Performing reactions without a solvent offers significant environmental and economic advantages, including reduced waste and simplified product isolation. ias.ac.inasianpubs.org A number of solvent-free methods for synthesizing imidazole derivatives have been developed. ias.ac.inasianpubs.orgorientjchem.org

For example, a convenient and environmentally friendly solvent-free procedure has been developed for the one-pot synthesis of imidazole derivatives, demonstrating high yields and mild reaction conditions. asianpubs.org Another approach utilizes a novel magnetic core-shell nanoparticle catalyst, Fe3O4@SiO2@(CH2)3N+Me3I3-, for the synthesis of imidazole derivatives under solvent-free conditions, allowing for easy catalyst separation and recycling. orientjchem.org Similarly, antimony trichloride (B1173362) adsorbed on silica (B1680970) gel (SbCl3/SiO2) has proven to be an efficient heterogeneous catalyst for the four-component synthesis of tetrasubstituted imidazoles under solvent-free conditions. ias.ac.in The use of mandelic acid as a non-toxic, stable, and readily available organo-catalyst also enables the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions with excellent yields. acgpubs.org

The following table summarizes various solvent-free methods for imidazole synthesis:

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| None | Benzene-1,2-diamine, aromatic aldehyde, ammonium acetate | 70 °C, ~1 h | High | asianpubs.org |

| Fe3O4@SiO2@(CH2)3N+Me3I3- | Aldehydes, other precursors | Not specified | Excellent | orientjchem.org |

| SbCl3/SiO2 | 1,2-diketone, aldehyde, ammonium acetate, primary amine | Not specified | High | ias.ac.in |

| Mandelic acid | Benzil, aromatic aldehydes, ammonium acetate | Not specified | Excellent | acgpubs.org |

| MIL-101 MOF | Benzil, 4-chlorobenzaldehyde, ammonium acetate | 120 °C, 10 min | 95% | mdpi.com |

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. derpharmachemica.comnih.gov This technique has been widely applied to the synthesis of various imidazole derivatives. derpharmachemica.comniscpr.res.in

For instance, a solvent-free, microwave-assisted approach has been described for the ring-opening reactions of phenyl glycidyl (B131873) ether with imidazoles, with reactions proceeding rapidly at 120°C. mdpi.com Another study reports a microwave-assisted, one-pot, multicomponent reaction for synthesizing novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives in moderate to good yields (46%-80%) using ethanol (B145695) as a green solvent. tubitak.gov.trnih.gov Furthermore, a comparative study demonstrated that microwave-assisted synthesis of aryl imidazoles under solvent-free conditions using silica gel as a solid support resulted in significantly shorter reaction times and higher yields compared to conventional methods. niscpr.res.in

The table below highlights some examples of microwave-assisted imidazole synthesis:

| Reactants | Catalyst/Support | Solvent | Yield | Reference |

|---|---|---|---|---|

| Phenyl glycidyl ether, imidazole derivatives | None | Solvent-free | Not specified | mdpi.com |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetate | p-toluenesulfonic acid | Ethyl alcohol | 46-80% | tubitak.gov.trnih.gov |

| Primary aromatic/heteryl amine, aryl/heteryl aldehydes, NH4OAc, benzil | Silica gel | Solvent-free | Good | niscpr.res.in |

Metal-Catalyzed Synthetic Routes for Imidazole Derivatives

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. mdpi.comresearchgate.net Various metal catalysts, including those based on iron, copper, and ruthenium, have been successfully employed in the synthesis of imidazole derivatives. mdpi.comrsc.orgrsc.org

Iron-catalyzed syntheses have been reported for producing highly substituted imidazoles from α,β-unsaturated ketones and amidines, where two C-N bonds are formed simultaneously. mdpi.com Copper catalysis has been utilized in a one-pot synthesis of divergent aryl imidazole derivatives from ketones, involving α-amination and oxidative C-C bond cleavage. rsc.org Ruthenium catalysts have been used in a "borrowing hydrogen" process for the three-component reaction of a benzylic alcohol, a 1,2-diketone, and ammonium acetate under aerobic conditions. rsc.org

Challenges in this area include the need for pre-functionalized starting materials and, in some cases, the protection and deprotection of reactive N-H bonds. researchgate.net

Heterogeneous Catalysis in Imidazole Synthesis

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, recyclability, and often improved stability compared to their homogeneous counterparts. tandfonline.comtandfonline.com These catalysts are integral to many green and sustainable chemical processes. tandfonline.com

A variety of heterogeneous catalysts have been developed for the synthesis of imidazole derivatives. tandfonline.comtandfonline.com For example, Fe3O4@chitosan has been used as a reusable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles, demonstrating stability up to 250°C. tandfonline.com Another magnetic nanoparticle-based catalyst, Fe3O4@FU, has been employed for the synthesis of tri- and tetra-substituted imidazoles under reflux conditions in ethanol, offering easy separation and high product yields. frontiersin.org Metal-organic frameworks (MOFs) like MIL-101 have also shown high catalytic activity for the synthesis of 2,4,5-trisubstituted 1H-imidazoles under solvent-free conditions, with the catalyst being recyclable for multiple runs. mdpi.com

The following table provides examples of heterogeneous catalysts used in imidazole synthesis:

| Catalyst | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| Fe3O4@chitosan | Synthesis of 2,4,5-trisubstituted imidazoles | Ethanol, reflux | 90-98% | tandfonline.com |

| Fe3O4–polyethylene glycol–copper | Synthesis of multisubstituted imidazoles | Solvent-free, 110 °C | Excellent | tandfonline.com |

| NiCl2·6H2O/Al2O3 | Synthesis of 2,4,5-trisubstituted imidazoles | Ethanol, reflux | 86-94% | tandfonline.com |

| ZrO2-Al2O3 | Synthesis of 2,4,5-trisubstituted imidazoles | 120 °C, 20 min | 91-99.6% | tandfonline.com |

| MNP–cellulose–OSO3H | Synthesis of trisubstituted imidazoles | Ethanol, 80 °C, 30 min | 83-97% | rsc.org |

| Fe3O4@FU | Synthesis of tri- and tetra-substituted imidazoles | Ethanol, reflux | High | frontiersin.org |

Classical and Modern Imidazole Ring Formation Methods (e.g., Debus, Radiszewski, Van Leusen)

The synthesis of substituted imidazoles like this compound can be approached through classical ring-forming reactions or by modifying a pre-existing imidazole core. Classical methods construct the heterocyclic ring from acyclic precursors, while modern variations offer pathways to specific substitution patterns.

A primary strategy for forming the imidazole ring is the Debus-Radziszewski synthesis . First reported by Heinrich Debus in 1858, this reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). pharmaguideline.comijprajournal.comscribd.com The Radziszewski modification expands on this by reacting a dicarbonyl compound, an aldehyde, and ammonia or formamide. pharmaguideline.comslideshare.net This multi-component reaction is a foundational method for producing a variety of substituted imidazoles. slideshare.netwikipedia.org While these methods are robust for creating the core imidazole structure, they often result in poor yields and side reactions, though microwave-assisted protocols have been shown to improve outcomes. ijprajournal.com For a specific compound like this compound, this pathway would typically involve creating a substituted imidazole scaffold first, followed by subsequent benzylation and chlorination steps.

The Van Leusen imidazole synthesis offers a more direct route to 1,5-disubstituted imidazoles. organic-chemistry.orgneu.edu.tr This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine in a [3+2] cycloaddition. nih.gov The aldimine can be generated in situ from an aldehyde and a primary amine, making it a versatile three-component reaction. organic-chemistry.org To synthesize this compound, this method would involve the reaction of an aldimine formed from benzylamine (B48309) with a suitable chloro-substituted aldehyde and TosMIC. The reaction proceeds through a 4-tosyl-2-imidazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the final imidazole product. organic-chemistry.orgnih.gov

Beyond these classical ring-formation methods, modern synthetic routes often involve the functionalization of a pre-existing imidazole ring. A documented pathway to synthesize this compound involves the direct chlorination of 1-benzylimidazole. vulcanchem.com This electrophilic substitution is typically carried out using a chlorinating agent such as N-chlorosuccinimide (NCS) in a solvent like dichloromethane at controlled temperatures. vulcanchem.com

Table 1: Comparison of Imidazole Synthesis Methodologies

| Method | Key Reactants | Product Type | Relevance to this compound |

|---|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia pharmaguideline.comwikipedia.org | Substituted Imidazoles | Forms the core imidazole ring, requiring subsequent functionalization steps. ijprajournal.com |

| Van Leusen Synthesis | Aldimine, Tosylmethyl Isocyanide (TosMIC) organic-chemistry.org | 1,5-Disubstituted Imidazoles | A direct route for creating the 1,5-substitution pattern found in the target compound. nih.gov |

| Direct Chlorination | 1-Benzylimidazole, N-chlorosuccinimide (NCS) vulcanchem.com | This compound | A modern, direct functionalization of a readily available precursor. vulcanchem.com |

Purification and Analytical Confirmation of Synthesized Imidazole Derivatives

Following synthesis, the crude product must be purified and its chemical identity rigorously confirmed. The methods employed are standard for organic chemistry but are critical for ensuring the compound's purity and structural integrity.

Purification

The primary techniques for purifying solid organic compounds like this compound and its derivatives are column chromatography and recrystallization.

Column Chromatography: This is a widely used method for separating the desired compound from unreacted starting materials, reagents, and by-products. The crude mixture is passed through a column packed with a stationary phase, such as silica gel. A solvent system, often a mixture like ethyl acetate and hexane, is used as the mobile phase to elute the components at different rates. brieflands.com

Recrystallization: This technique is used to purify solid compounds based on differences in solubility. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the desired compound to form pure crystals while impurities remain in the solution.

Table 2: Purification Techniques for Imidazole Derivatives

| Technique | Principle | Common Solvents/Materials | Reference |

|---|---|---|---|

| Column Chromatography | Differential adsorption on a stationary phase. | Silica gel, Ethyl acetate/Hexane | , brieflands.com |

| Recrystallization | Differential solubility in a given solvent at varying temperatures. | Ethyl acetate, Hexane, Chloroform | , psu.edu |

Analytical Confirmation

Once purified, the identity and purity of the synthesized this compound are confirmed using a suite of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for elucidating the molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, such as those on the benzyl group and the imidazole ring. ¹³C NMR provides information about the carbon skeleton. rsc.orgrsc.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its molecular formula (C₁₀H₉ClN₂). vulcanchem.com High-resolution mass spectrometry (HRMS) can provide an exact mass, further validating the elemental composition. rsc.org

Elemental Analysis: This method provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the sample. The experimental values must align with the theoretical values calculated from the molecular formula, typically within a ±0.4% margin, to confirm purity. psu.edu

Table 3: Analytical Confirmation Methods

| Method | Information Obtained | Purpose |

|---|---|---|

| ¹H NMR Spectroscopy | Chemical environment and connectivity of protons. | Structural elucidation, confirmation of substituent positions. rsc.org |

| ¹³C NMR Spectroscopy | Information on the carbon framework. | Confirms the carbon skeleton of the molecule. rsc.org |

| Mass Spectrometry (MS/HRMS) | Molecular weight and fragmentation patterns. | Confirmation of molecular formula and structural features. vulcanchem.combrieflands.com |

| Elemental Analysis | Percentage composition of C, H, N, Cl. | Confirmation of empirical and molecular formula; purity assessment. psu.edu |

Chemical Reactivity and Transformation of 1 Benzyl 5 Chloro 1h Imidazole

Nucleophilic Substitution Reactions Involving the Chloro Group

It is important to clarify a key structural point. The subject compound, 1-benzyl-5-chloro-1H-imidazole, possesses a chlorine atom directly attached to the 5-position of the imidazole (B134444) core. This is distinct from 1-benzyl-5-(chloromethyl)-1H-imidazole, which features a chloromethyl (-CH2Cl) substituent. The latter undergoes classical nucleophilic substitution where the chloride ion is displaced from a primary carbon.

For this compound, the reaction at the 5-position is a nucleophilic aromatic substitution. The chloro group at this position can act as a leaving group, although such reactions on unactivated haloimidazoles can be challenging. The reactivity is often enhanced by the presence of electron-withdrawing groups on the ring or by using strong nucleophiles. For instance, studies on related nitro-substituted bromoimidazoles show that the halogen can be displaced by nucleophiles like cyanide. tubitak.gov.tr In the case of 2-haloimidazoles, the halogen can be readily replaced by a nucleophile, especially if electron-withdrawing groups are present elsewhere in the ring. pharmaguideline.com

While specific studies on this compound are not abundant, the general principles of nucleophilic substitution on haloimidazoles suggest that various nucleophiles could displace the chloride.

| Nucleophile | Typical Conditions | Potential Product | Reference |

|---|---|---|---|

| Alkane/Arene Thiolates (e.g., R-SNa) | Isopropyl alcohol, heat | 1-Benzyl-5-(alkyl/arylthio)-1H-imidazole | rsc.org |

| Isopropoxide (i-PrONa) | Isopropyl alcohol, heat | 1-Benzyl-5-isopropoxy-1H-imidazole | rsc.org |

| Piperidide | Piperidine, lithium piperidide | 1-Benzyl-5-piperidino-1H-imidazole | rsc.org |

| Amines | Michael addition conditions may be required | 1-Benzyl-5-(amino)-1H-imidazole | researchgate.net |

Oxidative Transformations of the Benzyl (B1604629) Moiety

The benzyl group attached to the N-1 position of the imidazole ring is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this transformation can yield either the corresponding benzaldehyde (B42025) or benzoic acid derivatives. While the imidazole ring itself is generally resistant to oxidation by agents like chromic acid or hydrogen peroxide, stronger reagents can affect the entire molecule. pharmaguideline.com The oxidation is a common transformation for benzyl groups attached to heterocyclic systems.

For related compounds, various oxidizing agents have been employed. For example, the oxidation of a hydroxymethyl group on a 1-benzyl-1H-imidazole derivative to a formyl or carboxyl group can be achieved with reagents like potassium permanganate (B83412) or chromium trioxide. These reagents are also effective for the oxidation of the benzylic methylene (B1212753) group.

| Oxidizing Agent | Typical Conditions | Major Product | Reference |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic or basic medium, heat | 1-(5-Chloro-1H-imidazol-1-yl)benzoic acid | |

| Chromium trioxide (CrO₃) | Acidic conditions (e.g., Jones oxidation) | 1-(5-Chloro-1H-imidazol-1-yl)benzaldehyde / Benzoic acid derivative | |

| (Diacetoxyiodo)benzene | With a copper catalyst | Oxidative cyclization products | organic-chemistry.org |

Reductive Pathways of the Imidazole Ring System

The imidazole ring of this compound can undergo reduction, typically leading to dihydroimidazole (B8729859) (imidazoline) derivatives. This transformation usually requires catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to achieve selectivity for the ring reduction over other potential reactions, such as debenzylation or dechlorination.

Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for such reductions. In some cases, reduction of other functional groups on the imidazole ring can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), though these typically reduce carbonyls or esters rather than the aromatic ring itself. tubitak.gov.trnih.gov

| Reducing Agent/System | Typical Conditions | Major Product | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C), H₂ | Pressurized hydrogen, various solvents (e.g., ethanol) | 1-Benzyl-5-chloro-4,5-dihydro-1H-imidazole | |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous solvent (e.g., THF) | Typically reduces other functional groups, not the ring itself. | nih.gov |

| Sodium Borohydride (NaBH₄) | Alcoholic solvent | Typically reduces other functional groups, not the ring itself. | tubitak.gov.tr |

Electrophilic Aromatic Substitution on the Imidazole Core (General Considerations and Relevance)

The imidazole ring is an electron-rich heterocycle and is susceptible to electrophilic attack. globalresearchonline.net Generally, electrophilic substitution occurs at the C-4 or C-5 positions, which have higher electron densities compared to the C-2 position. nih.gov In this compound, the C-5 position is already occupied by a chlorine atom. Therefore, further electrophilic substitution would be directed primarily to the C-4 and C-2 positions.

For instance, the synthesis of this compound itself is achieved through an electrophilic substitution, where 1-benzylimidazole (B160759) is chlorinated using an agent like N-chlorosuccinimide (NCS). vulcanchem.com This demonstrates the accessibility of the C-5 position to electrophiles. Further substitution would likely occur at the C-4 position.

| Reaction | Reagent | Expected Product Position | Reference |

|---|---|---|---|

| Halogenation (e.g., Bromination) | N-Bromosuccinimide (NBS) | C-4 or C-2 | globalresearchonline.net |

| Nitration | HNO₃/H₂SO₄ | C-4 | globalresearchonline.net |

| Sulfonation | Fuming H₂SO₄ | C-4 | pharmaguideline.com |

Cyclization and Rearrangement Reactions of Imidazole Derivatives

Imidazole derivatives can participate in a variety of cyclization and rearrangement reactions to form more complex heterocyclic systems. These reactions often involve the functional groups attached to the imidazole core or the ring nitrogen atoms. nih.gov

Cyclization: 1-Aryl-4-chloro-5-(2-nitroethenyl)-1H-imidazoles have been shown to undergo [2+3]-cycloaddition with sodium azide (B81097) to form triazole rings. researchgate.net Similar reactivity could be anticipated for derivatives of this compound if an appropriate functional group is introduced at the C-4 position. Other cyclization reactions can form fused systems like imidazo[2,1-b]thiazoles. nih.gov

Rearrangement: Thermally induced rearrangements of 1-substituted imidazoles are known to occur at high temperatures (530-600°C), typically resulting in the migration of the N-1 substituent to the C-2 position. publish.csiro.au This suggests that this compound could potentially rearrange to 2-benzyl-5-chloro-1H-imidazole under pyrolytic conditions. publish.csiro.au Photochemical rearrangements have also been studied, which may proceed through different mechanisms. acs.org More complex, cascade reactions involving Pummerer-like rearrangements have also been used to synthesize highly functionalized imidazoles. acs.orgorganic-chemistry.org

Derivatization and Structure Activity Relationship Studies for 1 Benzyl 5 Chloro 1h Imidazole Analogues

Design and Synthesis of Functionalized 1-Benzyl-5-chloro-1H-imidazole Derivatives

The synthesis of derivatives based on the this compound core involves multi-step processes that allow for the introduction of a wide array of functional groups. The foundational synthesis of the core scaffold typically involves the N-benzylation of an imidazole (B134444) ring, followed by chlorination at the C5 position. Further functionalization is often achieved by first introducing a reactive handle, such as a chloromethyl group at a different position on the imidazole ring, which can then be used for subsequent nucleophilic substitution reactions.

A common strategy involves the synthesis of an intermediate like (1-benzyl-1H-imidazol-5-yl)methanol, which can then be converted to a more reactive species. For instance, refluxing this alcohol precursor with thionyl chloride (SOCl₂) effectively substitutes the hydroxyl group with a chlorine atom, yielding a chloromethyl derivative. brieflands.com This 1-benzyl-5-(chloromethyl) intermediate is a versatile building block for creating a library of analogues.

Advanced synthetic methodologies for creating substituted imidazoles include:

Multi-component Reactions: These reactions, such as the condensation of aldehydes, benzyl (B1604629), ammonium (B1175870) acetate (B1210297), and a primary amine, can efficiently generate highly substituted imidazole derivatives in a single step. nih.gov

Metal-Catalyzed Cross-Coupling: Techniques like the copper-catalyzed Ullmann-type C–N coupling can be employed to link the imidazole core to other cyclic structures, such as azoles, to create fused heterocyclic systems. acs.org

Denitrogenative Transformation: Functionalized 1H-imidazoles can be accessed through the acid-mediated transformation of 5-amino-1,2,3-triazole derivatives, which involves intramolecular cyclization and ring-opening to form the imidazole core. mdpi.com

These synthetic routes provide chemists with the tools to systematically modify the this compound scaffold at various positions, enabling the exploration of a broad chemical space.

Strategies for Incorporating Diverse Substituents for Targeted Applications

The incorporation of diverse substituents onto the this compound scaffold is a deliberate strategy to fine-tune its properties for specific biological applications. The choice of substituent is guided by the desired therapeutic effect and an understanding of the target's structure.

Modulation of Lipophilicity: The benzyl group at the N1 position is a key feature that enhances the lipophilicity of the molecule. This property can improve membrane permeability and cellular uptake. Modifications to the benzyl ring itself, such as adding small alkyl or halogen groups, can further adjust this characteristic.

Enhancing Target Interaction: The chlorine atom at the C5 position is an electron-withdrawing group that can influence the electronic properties of the imidazole ring and contribute to stronger interactions with biological targets. In some derivative series, the introduction of additional halogens has been shown to enhance biological activity.

Introduction of Pharmacophoric Groups: For targeted applications, specific functional groups known to interact with certain biological targets are introduced. For example, in the development of cyclooxygenase-2 (COX-2) inhibitors, a methylsulfonyl (SO₂CH₃) group was attached to the C2 position of a 1-benzyl-imidazole core. brieflands.com This group is a common pharmacophore in selective COX-2 inhibitors, designed to form effective hydrogen bonds with key amino acid residues like Arginine-513 in the enzyme's active site. brieflands.com

Improving Selectivity and Potency: In the pursuit of potent and selective agents, such as atypical selective COX-2 inhibitors, various groups can be introduced at other positions. Substitutions at the C5 position (in a 1-benzyl-2-methylsulfonyl-1H-imidazole model) with groups like amides and sulfonamides have been explored to optimize interactions within the target's binding pocket. brieflands.com

These strategic modifications allow for the rational design of analogues aimed at a variety of targets, including enzymes involved in inflammation and parasitic organisms. researchgate.netbrieflands.com

Elucidation of Structure-Activity Relationships in Modified Imidazole Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to the this compound scaffold influence its biological activity. By synthesizing a series of related compounds and evaluating their effects in biological assays, researchers can identify key structural features responsible for potency and selectivity.

A notable example is the development of a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1H-imidazole derivatives as potential selective COX-2 inhibitors. brieflands.com In this study, the core structure was maintained while the substituent at the C5 position was varied. The inhibitory activity of these compounds against COX-1 and COX-2 enzymes was measured, and the results were expressed as IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity).

The research revealed significant insights into the SAR of this scaffold:

The parent compound with a chloromethyl group at C5 showed moderate COX-2 inhibition. brieflands.com

Replacing the chloro group with azide (B81097) or thiocyanate (B1210189) moieties led to a decrease in activity.

The introduction of an acetamide (B32628) group at C5 resulted in a compound with an IC₅₀ value of 0.71 µM for COX-2, indicating a significant increase in potency.

Further extension of the side chain at C5 with different amide and sulfonamide groups allowed for a detailed exploration of the SAR, highlighting the importance of this position for activity and selectivity.

The findings from such studies are often summarized in data tables to provide a clear comparison of the analogues.

Table 1: SAR of 5-Substituted 1-Benzyl-2-(methylsulfonyl)-1H-imidazole Analogues as COX Inhibitors brieflands.com

| Compound | R Group (at C5 position) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|

This systematic approach to derivatization and SAR analysis is fundamental to optimizing lead compounds, improving their therapeutic profiles, and developing new chemical entities based on the versatile this compound structure. nih.govnih.gov

Spectroscopic and Advanced Characterization Techniques for 1 Benzyl 5 Chloro 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 1-Benzyl-5-chloro-1H-imidazole and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is fundamental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the benzyl (B1604629) group and the imidazole (B134444) ring. vulcanchem.com

In a typical ¹H NMR spectrum of the free base in a solvent like DMSO-d₆, the aromatic protons of the benzyl group appear as a multiplet in the range of δ 7.20–7.30 ppm. vulcanchem.com The two benzylic protons (CH₂) attached to the imidazole nitrogen resonate as a multiplet around δ 5.46 ppm, while the imidazole ring protons show a singlet at approximately δ 7.58 ppm. vulcanchem.com

For derivatives of this compound, the chemical shifts can vary depending on the nature and position of the substituents. For instance, in some derivatives, the benzyl protons may appear as a singlet at δ 5.66 ppm, and the aromatic protons are observed between δ 7.10–7.40 ppm. The presence of electron-withdrawing or electron-donating groups on the benzyl or imidazole ring can cause significant shifts in the proton signals.

Table 1: Representative ¹H NMR Data for this compound and its Derivatives

| Compound/Derivative | Solvent | Proton Assignment | Chemical Shift (δ, ppm) |

| This compound vulcanchem.com | DMSO-d₆ | Imidazole-H | 7.58 (s) |

| Benzyl-Ar-H | 7.20-7.30 (m) | ||

| Benzyl-CH₂ | 5.46 (m) | ||

| 1-Benzyl-5-(chloromethyl)-1H-imidazole Derivative | - | Aromatic-H | 7.10-7.40 (m) |

| Benzyl-CH₂ | 5.66 (s) | ||

| Chloromethyl-CH₂ | 4.78 (s) | ||

| This compound Derivative (with SO₂CH₃) nih.gov | DMSO | Imidazole-H, Phenyl-H | 7.10 (m, 3H) |

| Benzyl-CH₂ | 5.64 (s, 2H) | ||

| Phenyl-H | 6.47 (d, J = 8.8 Hz, 2H), 7.06 (d, J = 8.8 Hz, 2H) | ||

| Benzyl-H | 7.32 (t, J = 7.2 Hz, 1H), 7.38 (t, J = 7.2 Hz, 2H) | ||

| NH | 6.32 (t, J = 6 Hz, 1H) | ||

| SO₂CH₃ | 3.32 (s, 3H) | ||

| CH₂-NH | 4.10 (d, J = 6 Hz, 2H) |

Note: s = singlet, d = doublet, t = triplet, m = multiplet. Data is illustrative and may vary based on specific experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicating its electronic environment.

For derivatives of this compound, the ¹³C NMR spectrum reveals signals for the carbons of the imidazole ring, the benzyl group, and any substituents. rrpharmacology.ru The chemical shifts of the imidazole carbons are typically found in the range of δ 109–149 ppm. For example, in some imidazole derivatives, the carbon signals can be observed at specific ppm values, providing a carbon "fingerprint" of the molecule. imp.kiev.ua

Table 2: Illustrative ¹³C NMR Data for Imidazole Derivatives

| Derivative Class | Carbon Assignment | Chemical Shift (δ, ppm) |

| Substituted Imidazole Derivative imp.kiev.ua | Imidazole & Benzyl Carbons | 46.01, 49.80, 119.84, 126.81, 127.66, 128.11, 129.12, 137.22, 137.76 |

| 5-Chloro-1H-benzo[d]imidazole-2-yl Derivative rrpharmacology.ru | Various Carbons | 36.9, 112.81, 113.25, 114.57, 119.91, 123.68, 127.90, 134.22, 136.44, 148.55, 150.27, 151.45, 180.59 |

Note: The presented data is for related imidazole structures and serves to illustrate the typical chemical shift ranges.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound, electrospray ionization (ESI) mass spectrometry typically shows a molecular ion peak [M+H]⁺ at an m/z of 193.0. vulcanchem.com The presence of chlorine is confirmed by the characteristic isotopic pattern, where the [M+2] peak is approximately one-third the intensity of the molecular ion peak. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further validating the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. academie-sciences.fr Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

For derivatives of this compound, the IR spectrum will show absorption bands corresponding to the vibrations of the imidazole ring, the aromatic C-H bonds of the benzyl group, and any other functional groups present. For example, derivatives containing a sulfonyl group (SO₂) will exhibit strong stretching vibrations around 1154 and 1347 cm⁻¹. nih.gov The C=N stretching vibration of the imidazole ring is also a key feature. rrpharmacology.ru

Table 3: Characteristic IR Absorption Frequencies for Imidazole Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | ~3030 - 3120 |

| Aliphatic C-H | Stretching | ~2850 - 2960 |

| C=N (Imidazole Ring) | Stretching | ~1595 - 1626 |

| C=C (Aromatic Ring) | Stretching | ~1500 - 1600 |

| SO₂ (Sulfonyl) | Stretching | ~1150 & ~1350 |

| C=O (Carbonyl) | Stretching | ~1660 - 1720 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular structure and environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the compound.

This compound and its derivatives, containing aromatic and heteroaromatic rings, exhibit characteristic UV-Vis absorption bands. These absorptions are due to π → π* and n → π* electronic transitions. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and the presence of various substituents on the molecule. For instance, some benzimidazole (B57391) derivatives show absorption peaks around 258.5 nm and 341.0 nm. rsc.org

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined.

For this compound and its derivatives that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of their molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. biosynth.com For example, the crystal structure of a related compound, ethyl 1-benzyl-2-(3-chlorophenyl)-1H-benzimidazole-5-carboxylate, revealed the dihedral angles between the imidazole ring system and the attached phenyl and chlorobenzene (B131634) rings. iucr.org This technique is crucial for understanding the conformational preferences and packing arrangements of these molecules in the solid state.

Advanced Vibrational Spectroscopy (e.g., FT-Raman)acs.org

Research on imidazole-based compounds demonstrates the utility of FT-Raman in elucidating complex molecular structures. researchgate.net For instance, studies on the parent compound, 1-benzyl-1H-imidazole, have provided a foundation for understanding the vibrational spectra of its derivatives. nih.gov The introduction of a chloro-substituent at the C5 position of the imidazole ring and the benzyl group at the N1 position induces significant and predictable changes in the Raman spectrum. These changes serve as diagnostic markers for confirming the identity and purity of this compound.

The key vibrational modes observed in the FT-Raman spectrum can be assigned to specific functional groups and skeletal vibrations within the molecule. The analysis focuses on the characteristic frequencies of the imidazole ring, the benzyl substituent, and the carbon-chlorine bond.

Detailed Research Findings:

The vibrational assignments for this compound can be interpreted based on established data for related structures, such as 1-benzyl-1H-imidazole. nih.gov The primary vibrations include:

Imidazole Ring Vibrations: The stretching vibrations of the C=C and C-N bonds within the imidazole ring typically appear in the 1300-1650 cm⁻¹ region. The ring breathing modes, which are characteristic of the heterocyclic structure, are also observable.

Benzyl Group Vibrations: The aromatic C-H stretching vibrations of the benzyl group are expected above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the phenyl ring are found in the 1400-1615 cm⁻¹ range. nih.gov

C-Cl Vibration: The C-Cl stretching vibration is a key indicator of successful chlorination. In chloro-substituted heterocyclic compounds, this mode typically appears in the low-frequency region of the spectrum, providing a distinct signature.

CH₂ Bridge Vibrations: The methylene (B1212753) group connecting the benzyl ring to the imidazole nitrogen exhibits characteristic stretching and bending vibrations.

Theoretical calculations using DFT methods complement the experimental data by predicting the vibrational frequencies and their corresponding intensities. researchgate.net This synergy allows for a more confident and detailed assignment of the observed Raman bands. For example, studies on other substituted imidazoles have successfully used DFT calculations to analyze ground state geometries and assign vibrational frequencies observed in FT-IR and FT-Raman spectra. dergipark.org.trresearchgate.net

The table below summarizes the expected key FT-Raman vibrational bands for this compound, based on data from analogous compounds. nih.gov

Interactive Data Table: Key FT-Raman Vibrational Bands and Assignments for this compound

| Vibrational Mode Description | Expected Wavenumber (cm⁻¹) | Assignment Source |

| Aromatic C-H Stretch (Benzyl) | ~3060 - 3080 | researchgate.netnih.gov |

| Imidazole Ring C-H Stretch | ~3110 - 3140 | nih.gov |

| C=C Stretch (Benzyl Ring) | ~1605, 1585 | nih.gov |

| Imidazole Ring Stretch (C=N, C=C) | ~1495, 1455 | nih.gov |

| CH₂ Scissoring | ~1465 | nih.gov |

| C-N Stretch (Imidazole Ring) | ~1340 - 1380 | nih.gov |

| C-Cl Stretch | ~600 - 800 | Theoretical Prediction |

This detailed vibrational analysis via FT-Raman spectroscopy, supported by computational modeling, provides a comprehensive structural fingerprint of this compound. It confirms the presence and connectivity of the constituent functional groups and offers insights into the electronic effects imparted by the chloro and benzyl substituents on the imidazole core. mdpi.comnih.gov

Coordination Chemistry and Ligand Applications of 1 Benzyl 5 Chloro 1h Imidazole

1-Benzyl-5-chloro-1H-imidazole as a Nitrogen-Donor Ligand in Transition Metal Complexes

This compound and its related derivatives are recognized for their capacity to act as effective nitrogen-donor ligands in the formation of transition metal complexes. The imidazole (B134444) ring, a five-membered heterocycle with two nitrogen atoms, provides a key coordination site. The nitrogen atom at the 3-position possesses a lone pair of electrons, making it a potent Lewis base capable of donating electron density to a metal center.

The substituents on the imidazole ring, namely the benzyl (B1604629) group at the N-1 position and the chloro group at the C-5 position, modulate the electronic and steric properties of the ligand. The benzyl group can influence the solubility and crystal packing of the resulting complexes, while the electron-withdrawing nature of the chlorine atom can affect the basicity of the donor nitrogen atom.

Research has shown that imidazole derivatives readily form stable complexes with a variety of transition metals, including cobalt, copper, zinc, and gold. mdpi.comacs.org For instance, 1-benzyl-5-(chloromethyl)-1H-imidazole, a close analogue, has been used to synthesize cobalt(II) complexes, which are of interest for their potential electronic and magnetic properties. These complexes are valuable in fields such as catalysis and materials science. The ability of the imidazole core to coordinate with metals like palladium is also exploited in cross-coupling reactions. chemscene.com The coordination chemistry of imidazole derivatives with first-row transition metals is a broad area of study, highlighting the versatility of these ligands. acs.org

Synthesis and Structural Characterization of Metal Complexes Formed with this compound Analogues

The synthesis of metal complexes involving this compound analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be isolated and characterized to determine their structure and properties.

For example, novel zinc(II) complexes have been synthesized by reacting ZnCl₂ with various indole-imidazole hybrid ligands, which are considered analogues. mdpi.com These reactions were carried out in methanol (B129727) at ambient temperature. mdpi.com Similarly, trinuclear gold(I) complexes have been prepared using 1-benzylimidazolate, demonstrating the adaptability of the benzyl-imidazole scaffold in forming complex multinuclear structures. acs.org The synthesis of such complexes is often straightforward, leading to products that can be studied for various applications.

Geometrical and Electronic Structures of Coordination Complexes

The geometry of coordination complexes formed with imidazole-based ligands can vary significantly depending on the metal ion, the coordination number, and the steric and electronic nature of the other ligands present. Common geometries include tetrahedral, square planar, and octahedral.

A five-coordinate Cobalt(II) complex incorporating an imidazole ligand and a tripodal nitrogen-donor ligand was found to exhibit a distorted trigonal bipyramidal geometry. researchgate.net In this structure, the imidazole ligand occupied an axial position in the coordination sphere. researchgate.net Computational studies, such as Density Functional Theory (DFT), are often employed to predict the geometrical parameters and electronic properties of these complexes. For instance, DFT calculations on 1-benzyl-2-phenyl-1H-benzimidazole derivatives have provided insights into their molecular structures and reactivity. biointerfaceresearch.com The electronic properties, influenced by substituents on the imidazolate ligand, can dictate the reaction mechanisms and the stability of the resulting complexes. acs.org

Spectroscopic Signatures of Metal-Ligand Interactions

A variety of spectroscopic techniques are essential for characterizing metal complexes and confirming the coordination of the imidazole ligand to the metal center. These methods provide valuable information about the bonding and structure of the complexes.

Infrared (IR) Spectroscopy : Changes in the vibrational frequencies of the imidazole ring upon coordination can be observed in the IR spectrum. These shifts provide evidence of the metal-ligand bond formation. IR spectroscopy has been used to analyze cobalt(II) complexes of 1-benzyl-5-(chloromethyl)-1H-imidazole and benzimidazole-based complexes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying the structure of these complexes in solution. Changes in the chemical shifts of the imidazole protons and carbons upon coordination are indicative of metal-ligand interaction. For zinc(II) complexes with indole-imidazole ligands, NMR spectra showed a single set of signals, suggesting that the ligands are equivalent in the coordinated state. mdpi.com 13C NMR has been particularly useful in studying rhodium and gold complexes with benzyl-imidazole analogues, revealing characteristic metal-carbon coupling constants and shifts upon complexation. acs.orgmdpi.com

UV-Visible (UV-Vis) Spectroscopy : This technique is used to study the electronic transitions within the complex. The coordination of a ligand to a metal ion often results in shifts in the absorption bands, providing information about the electronic structure of the complex. It was one of the techniques used to analyze cobalt(II) complexes with a this compound analogue.

| Technique | Information Gained | Example Application (Analogues) |

| IR Spectroscopy | Confirms M-N bond formation through vibrational shifts. | Characterization of Co(II) and benzimidazole (B57391) complexes. researchgate.net |

| NMR Spectroscopy | Elucidates solution structure and ligand equivalence. | Study of Zn(II)-indole-imidazole and Au(I)-benzylimidazole complexes. mdpi.comacs.org |

| UV-Vis Spectroscopy | Investigates electronic transitions and structure. | Analysis of Co(II) complexes. |

| Mass Spectrometry | Determines mass-to-charge ratio, confirming composition. | Characterization of Zn(II)-indole-imidazole complexes. mdpi.com |

X-ray Crystallography of Metal-Imidazole Adducts

The crystal structures of numerous metal-imidazole adducts have been determined, providing fundamental insights into their chemistry. For example, the structures of five distinct zinc(II) complexes with indole-imidazole ligands were elucidated using this technique, revealing details about their supramolecular assemblies. mdpi.com The molecular structure of a five-coordinate Co(II) complex with an imidazole ligand was also confirmed by X-ray crystallography. researchgate.net A particularly relevant example is the structural determination of a trinuclear gold complex, [{(μ-1-Benzylimidazolato-N3,C2)Au}3I2], which showcases the bridging capability of the 1-benzylimidazolate ligand. acs.org These crystallographic studies are crucial for understanding structure-property relationships.

Role of Imidazole Derivatives in Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs)

Imidazole and its derivatives are fundamental building blocks in the construction of Metal-Organic Frameworks (MOFs) and a specific subclass known as Zeolitic Imidazolate Frameworks (ZIFs). rsc.org These crystalline porous materials are formed by the self-assembly of metal ions or clusters with organic ligands.

The two nitrogen atoms of the imidazole ring allow it to bridge between metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.net The ability to functionalize the imidazole ring (e.g., with benzyl and chloro groups) allows for the fine-tuning of the pore size, shape, and chemical environment within the framework. rsc.org This tunability is key to tailoring MOFs for specific applications such as gas storage, separation, and catalysis. nih.gov

A prominent example of this class of materials is ZIF-8, which is constructed from zinc(II) ions and 2-methylimidazolate linkers. nih.gov Researchers have also explored incorporating imidazole molecules into the pores of existing MOFs, such as UiO-67, to enhance properties like proton conductivity for fuel cell applications. researchgate.net The use of multifunctional imidazole-based ligands, such as imidazole dicarboxylates, has led to the synthesis of novel MOFs with interesting properties for proton conduction. rsc.org

| Framework Type | Role of Imidazole Derivative | Key Features |

| MOFs | Acts as a bridging organic linker connecting metal ions. | High porosity, large surface area, tunable properties. rsc.orgnih.gov |

| ZIFs | Serves as the imidazolate linker, mimicking the Si-O-Si angle in zeolites. | Exceptional thermal and chemical stability. nih.gov |

| MOF Composites | Incorporated as a guest molecule within the pores of a host MOF. | Enhanced functionality (e.g., proton conductivity). researchgate.net |

Bio-inspired Coordination Complexes Incorporating Imidazole Ligands

The imidazole moiety is a ubiquitous component in biological systems, most notably as the side chain of the amino acid histidine. Histidine plays a critical role in the active sites of many metalloenzymes, where it coordinates to metal ions like copper, zinc, and iron. This biological precedent has inspired chemists to design and synthesize bio-inspired coordination complexes using imidazole-based ligands to mimic the structure and function of these enzyme active sites.

One area of focus is the development of synthetic models for copper-containing enzymes. Researchers have synthesized an imidazole-functionalized copper cage complex where the T-shaped coordination of copper by the imidazole ligands is reminiscent of the geometry found in certain enzymatic active sites. rsc.org These bio-inspired complexes can exhibit catalytic activity, for example, in the oxidation of alcohols. rsc.org

Another approach involves using the coordination of histidine or other imidazole-containing molecules to metal ions to create advanced materials. Inspired by the self-healing properties of mussel byssal threads, which rely on histidine-metal ion cross-links, scientists are developing self-healing polymers based on imidazole-metal coordination chemistry. mdpi.com These materials leverage the dynamic and reversible nature of the metal-ligand bond. The study of bio-inspired coordination chemistry not only provides insights into biological processes but also paves the way for the development of new functional materials and catalysts.

Catalytic Applications of 1 Benzyl 5 Chloro 1h Imidazole and Its Metal Complexes

Homogeneous Catalysis Mediated by Imidazole-Based Systems

Imidazole (B134444) derivatives are foundational in homogeneous catalysis, often serving as N-heterocyclic carbene (NHC) precursors or as ligands for transition metals. The 1-benzyl-5-chloro-1H-imidazole can coordinate to a metal center, influencing its reactivity and selectivity. These imidazole-based systems are effective in a range of reactions, including cross-coupling and oxidation processes. The benzyl (B1604629) group at the N-1 position enhances the lipophilicity of the molecule, which can improve its solubility in organic solvents and its interaction with nonpolar substrates.

Metal complexes involving imidazole derivatives have shown significant catalytic activity. For instance, cobalt(II) complexes with imidazole-based ligands have been structurally characterized and investigated for their potential in catalysis. The stability and electronic properties of such complexes are key to their catalytic performance. Furthermore, palladium complexes with N-heterocyclic carbene ligands derived from imidazoles are widely used in various catalytic applications due to their high stability and efficiency.

Heterogeneous Catalysis Utilizing Imidazole-Functionalized Materials

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, this compound and related compounds can be immobilized on solid supports. unipi.it This creates heterogeneous catalysts that are easily recoverable and reusable, offering significant advantages in terms of process sustainability and cost-effectiveness. unipi.itresearchgate.net

Several strategies have been employed to heterogenize imidazole-based catalysts. These include grafting onto silica (B1680970) surfaces, incorporation into metal-organic frameworks (MOFs), and encapsulation within nanoporous materials. unipi.itacs.org For example, sulfonic acid-functionalized silica materials have been used as solid acid catalysts for the synthesis of tetrasubstituted imidazoles. unipi.it Similarly, nano-Fe3O4 encapsulated silica particles bearing sulfonic acid groups have been utilized as magnetically separable heterogeneous catalysts. unipi.itnih.gov These materials often exhibit high catalytic activity and can be reused multiple times without a significant loss of performance. unipi.itnih.gov

| Catalyst Support | Application | Reusability | Reference |

| Silica-Pr-SO3H | Synthesis of tetrasubstituted imidazoles | Reusable | unipi.it |

| SBA-Pr-SO3H | Synthesis of tetrasubstituted imidazoles | Reusable | unipi.it |

| Fe3O4@SiO2-OSO3H | Synthesis of tetrasubstituted imidazoles | Magnetically separable and reusable | unipi.itnih.gov |

| MCM-41-SO3H | Synthesis of tetrasubstituted imidazoles | Reusable | unipi.it |

Applications in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds. libretexts.org Imidazole derivatives, including this compound, can act as effective ligands for the palladium catalysts typically used in these reactions. researchgate.net The chloro-substituent on the imidazole ring can participate directly in palladium-catalyzed couplings.

In a typical Suzuki-Miyaura reaction, an organoboron compound reacts with a halide in the presence of a palladium catalyst and a base. libretexts.org The ligand plays a critical role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. libretexts.org Research has shown that N-heterocyclic carbene ligands derived from imidazoles can lead to highly active and stable palladium catalysts for Suzuki-Miyaura couplings, even with challenging substrates like unprotected nitrogen-rich heterocycles. nih.gov

For instance, a palladium catalyst system using Pd(PPh₃)₄ and K₂CO₃ has been noted for the Suzuki-Miyaura coupling involving the chloro group of imidazole derivatives. The choice of ligand and base is crucial for optimizing the reaction conditions and achieving high yields. preprints.org

Enzyme Mimicry and Proton Transfer Catalysis

The imidazole ring is a key component of the active site of many enzymes, where it often functions as a proton shuttle or a nucleophilic catalyst. mdpi.comresearchgate.net This has led to the design of synthetic imidazole-containing molecules that mimic the catalytic activity of enzymes. mdpi.comacs.org These "chemzymes" or "artificial enzymes" can catalyze reactions with enhanced rates and selectivities compared to simple catalysts. mdpi.com

A classic example of enzyme mimicry involves the hydrolysis of esters or phosphates, where imidazole groups act as general acid-base catalysts, similar to the role of histidine residues in ribonucleases. mdpi.com Modified cyclodextrins functionalized with imidazole rings have been shown to catalyze the hydrolysis of cyclic phosphates with significant rate enhancements. mdpi.com In these systems, it is often observed that two imidazole units work in concert, with one acting as a general base and the other as a general acid, mirroring the mechanism of the natural enzyme. mdpi.com

Computational studies have also explored the design of organocatalysts based on a carboxyl-imidazole dyad, inspired by serine proteases, for asymmetric Michael additions. acs.org These bio-inspired catalysts are predicted to exhibit high enantioselectivities due to a well-organized hydrogen-bonding network and specific transition state geometries. acs.org

Oxidation and Reduction Catalysis (e.g., Hydrogen Production from Formic Acid)

Metal complexes of this compound and related imidazole derivatives are also active in oxidation and reduction catalysis. The imidazole ring itself can undergo oxidation to form imidazolinone derivatives or reduction to dihydroimidazoles.

In the context of oxidation, systems like H₂O₂/Fe²⁺ can oxidize the imidazole ring. For reduction, catalytic hydrogenation using H₂/Pd-C can reduce the benzyl group. Imidazole derivatives have been investigated as ligands in catalytic systems for various oxidation processes.

A particularly relevant area of reduction catalysis is the production of hydrogen from chemical hydrogen storage materials like formic acid. Imidazole-based ligands can be used to create molecular catalysts for this transformation. The design of these catalysts is often inspired by the active sites of hydrogenase enzymes, which efficiently catalyze proton reduction and hydrogen oxidation. researchgate.netresearchgate.net The electronic properties of the imidazole ligand can modulate the redox potential of the metal center, facilitating the catalytic cycle for hydrogen evolution.

Ligand Design Principles for Enhanced Catalytic Activity

The design of the imidazole-based ligand is paramount for achieving high catalytic activity and selectivity. rsc.orgrsc.org Several principles guide the design of these ligands for specific catalytic applications.

Steric and Electronic Tuning: The substituents on the imidazole ring significantly impact the ligand's properties. The benzyl group in this compound, for example, provides steric bulk which can influence the coordination geometry around the metal center and the accessibility of the catalytic site. acs.org The electron-withdrawing chloro group modifies the electronic properties of the imidazole ring, which in turn affects the electron density at the metal center in its complexes. This electronic tuning is crucial for optimizing the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination in cross-coupling reactions. nih.gov

Hemilability: The introduction of a secondary, weaker coordinating group to the imidazole ligand can induce hemilability. This means the secondary group can reversibly bind and dissociate from the metal center during the catalytic cycle, opening up a coordination site for substrate binding and activation. This concept has been explored with N-heterocyclic carbene ligands bearing a tethered thioether group. acs.org

Supramolecular Interactions: Incorporating imidazole-based catalysts into supramolecular assemblies, such as capsules or cages, can lead to significant rate enhancements and selectivity. mdpi.comtum.de The confined environment of the supramolecular host can pre-organize the substrates for reaction and stabilize the transition state, mimicking the function of an enzyme's active site. tum.de

Computational and Theoretical Studies on 1 Benzyl 5 Chloro 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. niscpr.res.inresearchgate.net It is frequently employed to optimize the molecular geometry, predicting bond lengths and angles, and to calculate various electronic properties. researchgate.netbiointerfaceresearch.com For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G, 6-311++G(d,p)), are standard for obtaining a reliable ground-state molecular structure. niscpr.res.insapub.org These calculations form the foundation for more advanced predictions of the molecule's behavior. researchgate.net

DFT is instrumental in determining the global reactivity descriptors of a molecule, which are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, with higher values suggesting a better nucleophile. sapub.orgresearchgate.net Conversely, the LUMO energy (ELUMO) reflects the molecule's ability to accept electrons; a lower value points to a better electrophile. researchgate.net

The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability; a larger gap implies lower reactivity and higher kinetic stability. niscpr.res.inresearchgate.net From these FMO energies, several global reactivity parameters can be calculated to quantify the molecule's reactive tendencies. researchgate.netresearchgate.netacs.org

Ionization Potential (IP) : IP ≈ -EHOMO

Electron Affinity (EA) : EA ≈ -ELUMO

Chemical Hardness (η) : η = (IP - EA) / 2

Chemical Softness (S) : S = 1 / η

Electronegativity (χ) : χ = (IP + EA) / 2

Chemical Potential (μ) : μ = -χ

Electrophilicity Index (ω) : ω = μ² / 2η

Studies on various imidazole and benzimidazole (B57391) derivatives consistently use these parameters to predict and compare molecular stability and reactivity. biointerfaceresearch.comresearchgate.netresearchgate.net

Table 1: Representative Global Reactivity Parameters for Imidazole Derivatives (Illustrative)

| Parameter | Definition | Typical Value Range (eV) | Implication for 1-Benzyl-5-chloro-1H-imidazole |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 | A larger gap suggests higher stability and lower reactivity. niscpr.res.in |

| Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.75 | Higher hardness correlates with lower reactivity. researchgate.net |

| Softness (S) | Reciprocal of hardness | 0.36 to 0.50 | Higher softness indicates greater reactivity. researchgate.net |

| Electrophilicity (ω) | Measure of energy lowering upon accepting electrons | 1.0 to 2.0 | Quantifies the molecule's strength as an electrophile. researchgate.net |

Nonlinear optical (NLO) materials are of great interest for their applications in optoelectronics and telecommunications. rdmodernresearch.com Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating the dipole moment (μ) and the first-order hyperpolarizability (β). researchgate.netbiointerfaceresearch.com A high β value is a key indicator of significant NLO activity. acs.org

The imidazole ring is a common structural motif in molecules explored for NLO applications. researchgate.netbiointerfaceresearch.com Theoretical studies on related compounds often compare the calculated hyperpolarizability to that of urea, a standard reference material for NLO properties. researchgate.netresearchgate.net The presence of donor-acceptor groups and extended π-conjugation within a molecule can enhance its NLO response. rdmodernresearch.com For this compound, the interplay between the electron-rich imidazole and benzyl (B1604629) rings and the electron-withdrawing chlorine atom could result in notable NLO characteristics.

Table 2: Comparison of Calculated First-Order Hyperpolarizability (β) (Illustrative)

| Compound | β (a.u.) | NLO Activity Relative to Urea |

|---|---|---|

| Urea (Reference) | 1 | 1x |

| A 1-benzyl-imidazole derivative | 10-25 | 10-25x |

| A substituted benzimidazole | 20-50 | 20-50x |